Amineptine Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for Amineptine Methyl Ester involves the conversion of Amineptine to its methyl ester derivative through a series of reactions. The starting materials include Amineptine, Methyl Iodide, Sodium Hydride, Dimethylformamide, Methanol, and Hydrochloric Acid. The reaction goes by a nucleophilic addition-elimination mechanism .

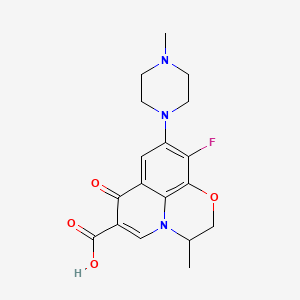

Molecular Structure Analysis

This compound is a synthetic molecule composed of a methyl amine and an ester group. The structural model on the site denotes a carbon single-bonded to the oxygen, and that all the other valence spots on said carbon are taken up by a hydrogen .

Chemical Reactions Analysis

Esters can be converted into primary, secondary, and tertiary amides by an aminolysis reaction with ammonia, primary amine, and a secondary amine respectively . The reaction goes by a nucleophilic addition-elimination mechanism .

Mechanism of Action

Amineptine Methyl Ester acts as an agonist at the 5-HT1A receptor, which is a serotonin receptor. It has been shown to increase the release of serotonin, which is a neurotransmitter involved in various physiological processes. Additionally, this compound has been shown to inhibit the reuptake of serotonin, which increases its availability in the synaptic cleft .

Safety and Hazards

Properties

IUPAC Name |

methyl 7-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylamino)heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO2/c1-26-22(25)14-4-2-3-9-17-24-23-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)23/h5-8,10-13,23-24H,2-4,9,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYASTFAKROJLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCNC1C2=CC=CC=C2CCC3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)